molecular formula C19H22N2O4 B4539274 5-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

5-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

Cat. No.: B4539274
M. Wt: 342.4 g/mol
InChI Key: GOIZOJQOPRTFRX-UHFFFAOYSA-N
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Description

5-{[(3-Methoxyphenyl)methyl]amino}-2-(morpholin-4-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a morpholine ring and a methoxyphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-Methoxyphenyl)methyl]amino}-2-(morpholin-4-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: Starting from a benzoic acid derivative, nitration followed by reduction can introduce an amino group at the desired position.

    Substitution Reaction: The amino group can then be reacted with 3-methoxybenzyl chloride to form the methoxyphenylmethylamino group.

    Morpholine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-Methoxyphenyl)methyl]amino}-2-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-{[(3-Methoxyphenyl)methyl]amino}-2-(morpholin-4-yl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-{[(3-Methoxyphenyl)methyl]amino}-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The methoxyphenylmethylamino group can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport to the target site.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • Indole derivatives

Uniqueness

5-{[(3-Methoxyphenyl)methyl]amino}-2-(morpholin-4-yl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the morpholine ring and the methoxyphenylmethylamino group allows for diverse interactions with biological targets, making it a versatile compound in research and development.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-16-4-2-3-14(11-16)13-20-15-5-6-18(17(12-15)19(22)23)21-7-9-25-10-8-21/h2-6,11-12,20H,7-10,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIZOJQOPRTFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
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5-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
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5-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
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5-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
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5-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
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5-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

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